molecular formula C8H8N2OS B1344678 (5-Thien-2-ylisoxazol-3-yl)methylamine CAS No. 852180-45-1

(5-Thien-2-ylisoxazol-3-yl)methylamine

Cat. No. B1344678
CAS RN: 852180-45-1
M. Wt: 180.23 g/mol
InChI Key: WAGYUEANXMJIGV-UHFFFAOYSA-N
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Description

“(5-Thien-2-ylisoxazol-3-yl)methylamine” is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 . It is a specialty product for proteomics research applications .


Molecular Structure Analysis

The molecular structure of “(5-Thien-2-ylisoxazol-3-yl)methylamine” can be represented by the SMILES notation: C1=CSC(=C1)C2=CC(=NO2)CN . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

“(5-Thien-2-ylisoxazol-3-yl)methylamine” is a solid at room temperature . It should be stored at 2-8°C for optimal stability .

Scientific Research Applications

Catalytic Applications

  • A study highlighted that methylamine derivatives with 1,2-azole fragments, similar in structure to (5-Thien-2-ylisoxazol-3-yl)methylamine, were synthesized along with their palladium complexes. These complexes exhibited high catalytic activity in the Suzuki reaction, a crucial coupling reaction in organic chemistry, especially in aqueous mediums (Akishina et al., 2021).

Heterocyclic Compound Synthesis

  • Research demonstrated a transformation of β-1,2,3-thiadiazol-5-yl enamines, structurally related to (5-Thien-2-ylisoxazol-3-yl)methylamine, resulting in either dienamines or novel thieno[2,3-d]pyridazines. This study provided insights into selective synthesis conditions and potential ring rearrangement mechanisms for related compounds (Rozin et al., 2015).

Medicinal Chemistry

  • Compounds structurally similar to (5-Thien-2-ylisoxazol-3-yl)methylamine, like thieno[2,3-b][1,5]benzoxazepine derivatives, were synthesized and evaluated for neuroleptic activity. Some derivatives exhibited potent antipsychotic activity, suggesting potential medicinal applications (Kohara et al., 2002).

Pharmacological Potential

  • Novel molecules containing thiadiazole and triazole moieties, related to (5-Thien-2-ylisoxazol-3-yl)methylamine, were synthesized and screened for potential activity against the main protease of COVID-19. The compounds showed good docking scores, indicating potential for antiviral activity (Rashdan et al., 2021).

Antimicrobial Activity

  • A study focused on synthesizing novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, structurally analogous to (5-Thien-2-ylisoxazol-3-yl)methylamine. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, showing promising results (El Azab & Abdel-Hafez, 2015).

Safety and Hazards

“(5-Thien-2-ylisoxazol-3-yl)methylamine” is classified as a dangerous substance. It has the signal word “Danger” and is associated with the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGYUEANXMJIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629710
Record name 1-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Thien-2-ylisoxazol-3-yl)methylamine

CAS RN

852180-45-1
Record name 1-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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